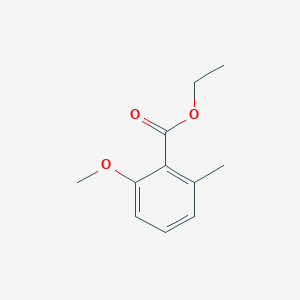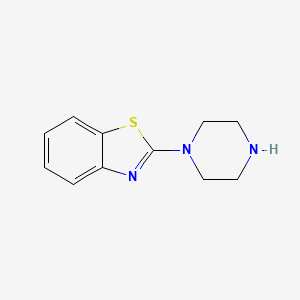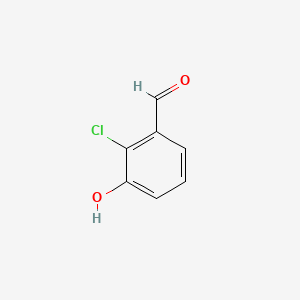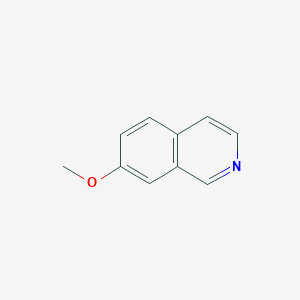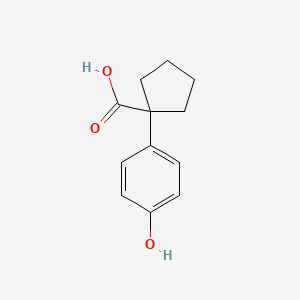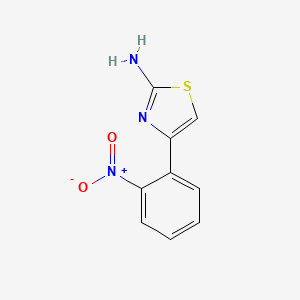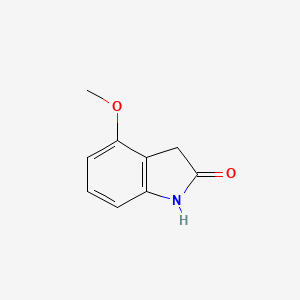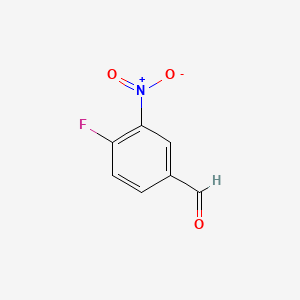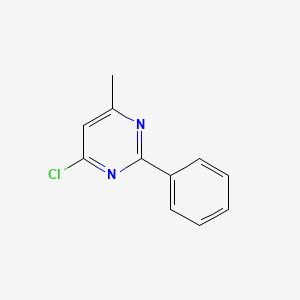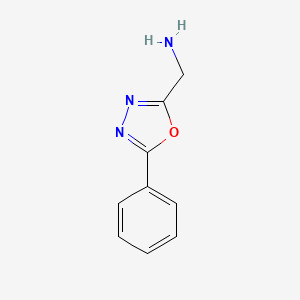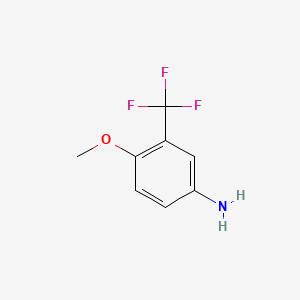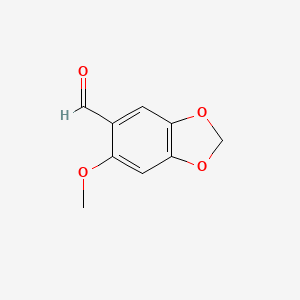![molecular formula C13H10N2O2S B1361216 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 282104-83-0](/img/structure/B1361216.png)
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. The compound is a thieno[2,3-d]pyrimidine derivative, which has been synthesized using various methods.
Scientific Research Applications
Affinity and Selectivity in Receptor Interaction
- Thienopyrimidinones, including derivatives of 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, have been studied for their affinity and selectivity towards 5-HT(1A) receptors. These compounds, particularly those with specific substituents, show high potency and selectivity, indicating potential applications in neurological research (Modica et al., 2000).
Antimicrobial and Anti-Inflammatory Properties
- New derivatives of thienopyrimidine, including the thieno[2,3-d]pyrimidin-4(3H)-one structure, have been synthesized and tested for antimicrobial and anti-inflammatory properties. These compounds have demonstrated notable activity against bacteria, fungi, and inflammation, highlighting their potential in medicinal chemistry (Tolba et al., 2018).
Green Synthesis Techniques
- Advances in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including eco-friendly approaches, have been developed. These methods offer step economy, reduced catalyst loading, and ease in purification, contributing to sustainable chemistry practices (Shi et al., 2018).
Antitumor Activity
- Derivatives of thieno[3,2-d]pyrimidine, structurally related to 5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, have been synthesized and evaluated for their antitumor activity. These compounds showed significant anticancer activity in various human cancer cell lines, suggesting potential in oncology research (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
5-(3-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-9-4-2-3-8(5-9)10-6-18-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGLNUGOWVBAJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC3=C2C(=O)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


